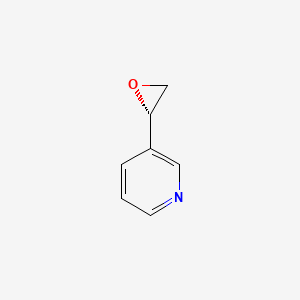
(S)-3-Oxiranyl-pyridine
Vue d'ensemble
Description
(S)-3-Oxiranyl-pyridine is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Building Block in Organic Synthesis
(S)-3-Oxiranyl-pyridine serves as an important building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives, including diols and piperidine compounds. The reactivity of the epoxide ring facilitates nucleophilic attacks, enabling the formation of diverse functional groups under mild conditions.
Synthetic Methodologies
Recent advancements in synthetic methodologies utilizing this compound have demonstrated its potential in creating new pyridine derivatives. For instance, it has been employed in late-stage functionalization techniques that enhance the diversity of chemical libraries for drug discovery .
Biological Applications
Biological Activity Exploration
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves interactions with molecular targets such as enzymes and receptors. The epoxide moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in biomolecules.
Case Study: Anticancer Properties
A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated significant cytotoxicity against specific cancer types, suggesting that modifications to this compound could lead to novel anticancer agents .
Medicinal Chemistry
Drug Development Potential
Due to its structural features, this compound is being explored as a precursor for synthesizing enantiomerically pure pharmaceuticals. It has shown promise in developing drugs targeting neurological conditions and other therapeutic areas. The chirality of the compound enhances its specificity and efficacy in biological systems.
Enzyme Inhibition Studies
In medicinal chemistry, this compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in disease pathways, providing a basis for developing new therapeutic agents.
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in industrial applications where specific chemical properties are required.
Case Study: Agrochemical Development
A recent project focused on synthesizing novel agrochemicals using this compound as a key intermediate. The resulting compounds exhibited enhanced efficacy against agricultural pests while minimizing environmental impact, showcasing the compound's utility in sustainable agriculture practices .
Comprehensive Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables diverse functional group modifications |
| Biology | Anticancer agent research | Significant cytotoxicity against cancer cell lines |
| Medicine | Precursor for pharmaceuticals | Potential enzyme inhibition properties |
| Industry | Production of specialty chemicals | Effective in developing sustainable agrochemicals |
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
3-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
Clé InChI |
QLGZSSLYMJHGRQ-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CN=CC=C2 |
SMILES canonique |
C1C(O1)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














